molecular formula C19H13NO2 B11034816 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11034816
M. Wt: 287.3 g/mol
InChI Key: WSAITSYPBZBVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities and are found in many natural alkaloids

Properties

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

2-(2-methylphenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H13NO2/c1-12-6-2-3-11-16(12)20-18(21)14-9-4-7-13-8-5-10-15(17(13)14)19(20)22/h2-11H,1H3

InChI Key

WSAITSYPBZBVHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-ethynylbenzaldehyde with substituted o-phenylenediamines in the presence of a catalyst such as ethanol . This environmentally friendly route provides a high yield of the desired product.

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs large-scale synthetic methods that are optimized for efficiency and cost-effectiveness. These methods may include the use of metal catalysts, microwave-assisted synthesis, and solvent-free reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as 5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, is a complex organic compound belonging to the isoquinoline family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

  • Molecular Formula : C19H12N2O4
  • Molecular Weight : 332.31 g/mol
  • IUPAC Name : 5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3-dione
  • CAS Number : 199985-62-1

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound is known to inhibit specific enzymes and interact with DNA, which can lead to significant biological effects such as anti-cancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound in treating hyperproliferative diseases, especially cancer. The compound acts by inhibiting bromodomains of proteins such as BRPF1 and TAF1L, which play critical roles in gene expression regulation and cancer cell proliferation. Research indicates that compounds within this structural class exhibit potent anticancer properties by disrupting the function of these proteins, leading to reduced tumor growth in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial properties of this compound have been tested against various bacterial strains. In vitro assays demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it exhibited comparable or superior activity against Pseudomonas aeruginosa when compared to standard antibiotics like chloramphenicol and norfloxacin . The minimum inhibitory concentration (MIC) values for various strains indicate its potential as a broad-spectrum antimicrobial agent.

Bacterial Strain MIC (µg/mL) Comparison Drug MIC (µg/mL)
Pseudomonas aeruginosa4Chloramphenicol8
Staphylococcus aureus2Norfloxacin4
Escherichia coli8Ciprofloxacin16

Study on Anticancer Properties

A study conducted by Ferri et al. investigated the effects of various benzo[de]isoquinoline derivatives on cancer cell lines. The results indicated that 5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione significantly inhibited cell proliferation in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of several isoquinoline derivatives, it was found that the compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC value of 0.5 µg/mL against MRSA strains, significantly outperforming conventional antibiotics .

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